molecular formula C19H22O B14636490 2,4-Dibenzyl-3-pentanone CAS No. 52186-05-7

2,4-Dibenzyl-3-pentanone

Cat. No.: B14636490
CAS No.: 52186-05-7
M. Wt: 266.4 g/mol
InChI Key: RWZWFHRQQFEXTQ-UHFFFAOYSA-N
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Description

2,4-Dibenzyl-3-pentanone is an organic compound that belongs to the class of ketones It is characterized by the presence of two benzyl groups attached to the third carbon of a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibenzyl-3-pentanone can be synthesized through a multistep process involving the condensation of benzaldehyde with acetone in the presence of a base, followed by further reactions to introduce the benzyl groups. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibenzyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,4-Dibenzyl-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dibenzyl-3-pentanone exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl groups can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde.

    Acetophenone: A related ketone with a single benzyl group.

    Dibenzyl ketone: A ketone with two benzyl groups but a different carbon chain structure.

Uniqueness

2,4-Dibenzyl-3-pentanone is unique due to the specific positioning of the benzyl groups on the pentanone chain, which imparts distinct chemical and physical properties compared to similar compounds .

Properties

CAS No.

52186-05-7

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2,4-dimethyl-1,5-diphenylpentan-3-one

InChI

InChI=1S/C19H22O/c1-15(13-17-9-5-3-6-10-17)19(20)16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3

InChI Key

RWZWFHRQQFEXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C(C)CC2=CC=CC=C2

Origin of Product

United States

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